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Compound of Interest

Compound Name: 2-Biphenylboronic acid

Cat. No.: B1276779 Get Quote

This guide provides a comprehensive overview of the expected spectroscopic data and

analytical protocols for the characterization of 2-biphenylboronic acid. It is intended for

researchers, scientists, and professionals in the field of drug development and organic

chemistry who require a detailed understanding of the analytical techniques used to identify

and characterize this compound. While experimentally verified spectra for 2-biphenylboronic
acid are not universally available in public databases, this document compiles predicted data

based on the compound's structure and established spectroscopic principles.

Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-biphenylboronic acid. These predictions are

based on the analysis of its structural features and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for 2-Biphenylboronic Acid
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.0 - 8.2 Singlet (broad) 2H B(OH)₂

~7.8 - 8.0 Multiplet 1H Aromatic C-H

~7.2 - 7.6 Multiplet 8H Aromatic C-H

Note: The acidic protons of the boronic acid group (B(OH)₂) are often broad and may exchange

with D₂O.

Table 2: Predicted ¹³C NMR Data for 2-Biphenylboronic Acid

Chemical Shift (δ) ppm Assignment

~160 - 170 Ar-C=O (in anhydride form)

~140 - 150 Quaternary Ar-C

~125 - 135 Ar-CH

Not Observed C-B (ipso-carbon)

Note: The carbon atom directly attached to the boron (ipso-carbon) often exhibits a weak signal

or is not observed in standard ¹³C NMR spectra due to quadrupolar relaxation.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[2]

Table 3: Predicted IR Absorption Data for 2-Biphenylboronic Acid
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Frequency (cm⁻¹) Bond Vibration Intensity

~3600 - 3200
O-H stretch (Hydrogen-

bonded)
Strong, Broad

~3100 - 3000 Aromatic C-H stretch Medium

~1600, ~1470, ~1430 Aromatic C=C stretch Medium to Strong

~1380 - 1320 B-O stretch Strong

~770 - 730
Aromatic C-H bend (ortho-

disubstituted)
Strong

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the

determination of molecular weight and elemental composition.[3][4]

Table 4: Predicted Mass Spectrometry Data for 2-Biphenylboronic Acid

m/z Value Ion Notes

198.03 [M]⁺

Molecular ion peak

corresponding to the molecular

weight of C₁₂H₁₁BO₂.

180 [M-H₂O]⁺ Loss of a water molecule.

154 [C₁₂H₁₀]⁺ Biphenyl fragment.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for solid organic compounds and should be adapted as necessary.

NMR Spectroscopy Protocol (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
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Methodology:

Sample Preparation:

Accurately weigh 5-25 mg of 2-biphenylboronic acid for ¹H NMR or a near-saturated

solution for ¹³C NMR.[5]

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.[5][6][7] Using deuterated solvents prevents solvent

signals from overwhelming the sample signals.[7][8]

Filter the solution through a small plug of glass wool into the NMR tube to remove any

solid particulates, which can degrade spectral quality.[5]

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.[6][9]

Shim the magnetic field to achieve maximum homogeneity and improve spectral

resolution.[6][9]

Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

[9][10]

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be used to achieve a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30).[6] A longer acquisition time and a greater number of scans are typically required

due to the low natural abundance and sensitivity of the ¹³C nucleus.[5] A relaxation delay

(d1) of 1-2 seconds is common for qualitative spectra.[6]

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the

spectrum.[6]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Reference the spectrum using the residual solvent peak or an internal standard like

Tetramethylsilane (TMS) at 0 ppm.[6]

Perform baseline correction to obtain a flat baseline.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[7]

FT-IR Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable dry solvent

(e.g., isopropanol or acetone) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty crystal. This will be subtracted from

the sample spectrum.

Place a small amount of the solid 2-biphenylboronic acid powder onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Irradiate the sample with infrared light over the range of 4000 to 400 cm⁻¹.[11]

The instrument records the absorbance of IR radiation at different frequencies.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing:

The instrument's software automatically subtracts the background spectrum from the

sample spectrum.

The resulting spectrum is typically plotted as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify characteristic absorption bands corresponding to the functional groups in the

molecule.[2]

Mass Spectrometry Protocol (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction:

Introduce a small amount of the sample into the ion source. For a solid sample like 2-
biphenylboronic acid, a direct insertion probe may be used, where the sample is heated

in a vacuum to induce vaporization.[12]

Ionization:

In the ion source, bombard the gaseous sample molecules with a high-energy beam of

electrons (typically 70 eV for EI).[3][13]

This process ejects an electron from the molecule, forming a positively charged molecular

ion (radical cation, M⁺•).[12][14] Excess energy from this process often causes the

molecular ion to break into smaller, charged fragments.[12]

Mass Analysis:

Accelerate the generated ions out of the ion source using an electric field.[12][14]

Pass the ion beam through a mass analyzer (e.g., a quadrupole or a magnetic sector),

which separates the ions based on their mass-to-charge (m/z) ratio.[12][14]
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Detection:

The separated ions strike a detector, which generates a signal proportional to the number

of ions at each m/z value.[12]

The resulting data is plotted as a mass spectrum, showing relative abundance versus m/z.

[3] The most intense peak is called the base peak and is assigned a relative abundance of

100%.[3]

Visualization of Experimental Workflows
The following diagrams illustrate the generalized workflows for the spectroscopic techniques

described.
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Caption: Generalized workflow for NMR Spectroscopy.
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Caption: Generalized workflow for FT-IR Spectroscopy (ATR method).
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Caption: Generalized workflow for Mass Spectrometry (EI method).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6867992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6867992/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://www.benchchem.com/product/b1276779#spectroscopic-data-of-2-biphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1276779#spectroscopic-data-of-2-biphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1276779#spectroscopic-data-of-2-biphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1276779#spectroscopic-data-of-2-biphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1276779?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

